3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
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Overview
Description
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine typically involves multiple steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropanol.
Ether Formation: The first step involves the reaction of benzylamine with 3-chloropropanol under basic conditions to form 3-(benzylamino)propoxybenzene.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the dimethylamino group.
Final Product: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or even to hydrocarbons under strong reducing conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines or hydrocarbons.
Substitution: Various substituted benzylamines and ethers.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is used as an intermediate for the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating diverse chemical structures.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The compound’s structure suggests it could be modified to create drugs with specific biological activities, such as neurotransmitter analogs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides flexibility to the molecule. These interactions can influence the compound’s binding to enzymes, receptors, or other biological macromolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propoxybenzene: Lacks the N-methylbenzylamine group, making it less versatile in certain reactions.
N,N-Dimethylbenzylamine:
3-(Dimethylamino)propylamine: Similar in structure but lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHICGCLWFLBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640316 |
Source
|
Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-03-5 |
Source
|
Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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